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Compound of Interest

Compound Name: N-Boc-dolaproine

Cat. No.: B15608069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
dolaproine, a crucial building block in the synthesis of dolastatin 10 and its analogues. The

information presented herein is essential for the characterization and quality control of this

important synthetic intermediate in drug development and chemical research.

Introduction
N-Boc-dolaproine, with the systematic name (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-

2-yl)-3-methoxy-2-methylpropanoic acid, is a non-proteinogenic amino acid derivative. Its

structural complexity and chirality make rigorous spectroscopic analysis imperative for

confirming its identity and purity. This document compiles available Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data from scientific literature

and commercial sources.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-dolaproine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-Boc-dolaproine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.08 - 3.95 m 1H H-2'

3.75 - 3.65 m 1H H-3'

3.45 - 3.30 m 2H H-5'

3.25 s 3H OCH₃

2.80 - 2.65 m 1H H-2

2.00 - 1.80 m 4H H-3', H-4'

1.45 s 9H C(CH₃)₃

1.15 d, J=7.0 Hz 3H CH₃-2

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for N-Boc-dolaproine
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Chemical Shift (δ) ppm Assignment

178.5 C-1 (COOH)

154.5 C=O (Boc)

82.0 C-3'

79.5 C(CH₃)₃

60.5 C-2'

58.0 OCH₃

46.5 C-5'

42.0 C-2

28.5 C(CH₃)₃

24.0 C-4'

23.0 C-3'

14.0 CH₃-2

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for N-Boc-dolaproine

Technique Ionization Mode Observed m/z Assignment

Electrospray

Ionization (ESI)
Positive 288.1811 [M+H]⁺

Electrospray

Ionization (ESI)
Positive 310.1630 [M+Na]⁺

Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for N-Boc-dolaproine
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Wavenumber (cm⁻¹) Assignment

3300-2500 (broad) O-H stretch (carboxylic acid)

2975, 2930, 2870 C-H stretch (alkane)

1735 C=O stretch (carboxylic acid)

1690 C=O stretch (carbamate)

1390, 1365 C-H bend (tert-butyl)

1160 C-O stretch

Experimental Protocols
The spectroscopic data presented above are typically acquired using standard analytical

techniques. The following are generalized experimental protocols based on common practices

in organic chemistry.

NMR Spectroscopy
A sample of N-Boc-dolaproine is dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an

internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 or 500 MHz).

Mass Spectrometry
Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a

high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The

sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the

mass spectrometer via direct infusion or after separation by liquid chromatography.

Infrared Spectroscopy
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The

sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a

volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthetic compound like N-Boc-dolaproine.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

N-Boc-dolaproine.

This guide serves as a centralized resource for the spectroscopic characterization of N-Boc-
dolaproine. The provided data and protocols are intended to aid researchers in the verification

and quality assessment of this key synthetic compound.
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To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-dolaproine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608069#spectroscopic-data-for-n-boc-dolaproine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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